molecular formula C18H15NO4S B11188476 Ethyl 2-[(furan-2-ylcarbonyl)amino]-5-phenylthiophene-3-carboxylate

Ethyl 2-[(furan-2-ylcarbonyl)amino]-5-phenylthiophene-3-carboxylate

Cat. No.: B11188476
M. Wt: 341.4 g/mol
InChI Key: SEPYFDSEXNMCAE-UHFFFAOYSA-N
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Description

Ethyl 2-[(furan-2-ylcarbonyl)amino]-5-phenylthiophene-3-carboxylate is a thiophene-based derivative characterized by a central thiophene ring substituted at position 2 with a furan-2-carbonylamino group and at position 5 with a phenyl group. The ethyl carboxylate moiety at position 3 enhances its solubility and modulates electronic properties, making it a candidate for pharmaceutical and materials science applications.

Properties

Molecular Formula

C18H15NO4S

Molecular Weight

341.4 g/mol

IUPAC Name

ethyl 2-(furan-2-carbonylamino)-5-phenylthiophene-3-carboxylate

InChI

InChI=1S/C18H15NO4S/c1-2-22-18(21)13-11-15(12-7-4-3-5-8-12)24-17(13)19-16(20)14-9-6-10-23-14/h3-11H,2H2,1H3,(H,19,20)

InChI Key

SEPYFDSEXNMCAE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(furan-2-carboxamido)-5-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized from furfural through various methods, including acid-catalyzed cyclization.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.

    Coupling of Furan and Thiophene Rings: The furan and thiophene rings are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction.

    Esterification: The final step involves esterification to form the ethyl ester group.

Industrial Production Methods

Industrial production of Ethyl 2-(furan-2-carboxamido)-5-phenylthiophene-3-carboxylate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(furan-2-carboxamido)-5-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the furan and thiophene rings.

    Reduction: Reduced derivatives with hydrogenated furan and thiophene rings.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms on the rings.

Scientific Research Applications

Biological Activities

Ethyl 2-[(furan-2-ylcarbonyl)amino]-5-phenylthiophene-3-carboxylate exhibits various biological activities, making it a candidate for pharmaceutical applications:

  • Antiviral Properties : Research indicates that derivatives of thiophene compounds can inhibit viral replication, particularly against flavivirus infections .
  • Anticancer Activity : Studies have shown that compounds with similar structures can induce apoptosis in cancer cells, suggesting potential use in cancer therapeutics.

Applications

The applications of this compound can be categorized into several key areas:

Pharmaceutical Intermediates

This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting viral infections and cancer. Its unique structure allows for modifications that enhance efficacy against specific biological targets .

Research Applications

Due to its complex structure, this compound is used in research to study:

  • Mechanisms of Action : Understanding how this compound interacts with biological systems can lead to the development of new therapeutic agents.
  • Drug Development : It serves as a scaffold for designing new compounds with improved pharmacological profiles.

Material Science

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, such as:

  • Organic Photovoltaics : Its ability to conduct electricity can be harnessed in solar cell technology.

Case Study 1: Antiviral Activity

A study published in Google Patents highlighted the antiviral activity of thiophene derivatives against flavivirus infections. This compound was tested alongside other compounds, demonstrating significant inhibitory effects on viral replication .

Case Study 2: Anticancer Efficacy

Research conducted on related compounds indicated that similar thiophene structures could induce apoptosis in various cancer cell lines. The findings suggest that this compound may possess similar anticancer properties, warranting further investigation into its mechanisms and potential therapeutic uses.

Mechanism of Action

The mechanism of action of Ethyl 2-(furan-2-carboxamido)-5-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of 2-aminothiophene-3-carboxylates, which share a common scaffold but differ in substituents at positions 2, 3, and 3. Below is a comparative analysis with key analogs:

Compound Substituents Molecular Formula Molecular Weight Key Properties/Activities References
Ethyl 2-[(furan-2-ylcarbonyl)amino]-5-phenylthiophene-3-carboxylate (Target) 2: Furan-2-carbonylamino; 5: Phenyl C₁₈H₁₆N₂O₄S 356.39 g/mol Hypothesized enhanced solubility (due to furan) and potential allosteric activity (untested). N/A
Ethyl 2-(2-chloroacetamido)-5-phenylthiophene-3-carboxylate 2: Chloroacetyl; 5: Phenyl C₁₅H₁₄ClNO₃S 323.79 g/mol Intermediate in synthesis; no reported bioactivity.
Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate 2: Amino; 4: Methyl; 5: Phenyl C₁₄H₁₅NO₂S 277.34 g/mol Precursor for anti-inflammatory agents; moderate antioxidant activity.
Ethyl 5-acetyl-2-[(2-chlorobenzoyl)amino]-4-phenylthiophene-3-carboxylate 2: 2-Chlorobenzoyl; 4: Phenyl; 5: Acetyl C₂₂H₁₈ClNO₄S 427.90 g/mol Demonstrated enhanced binding affinity to adenosine A1 receptors.
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate 2: Cyanoacrylamido; 4,5: Dimethyl; 3: Substituted phenyl Variable Variable (~400–450 g/mol) Strong antioxidant (IC₅₀: 12–35 µM in DPPH assay) and anti-inflammatory activity (50–60% inhibition at 50 mg/kg).

Key Observations

Substituent Effects on Bioactivity: Chloroacetyl vs. Furan-2-carbonylamino: Chloroacetyl derivatives (e.g., C₁₅H₁₄ClNO₃S) are typically intermediates, whereas furan-containing analogs (target compound) may exhibit improved solubility due to the oxygen-rich furan ring. Benzoyl/Chlorobenzoyl Substitution: Compounds like C₂₂H₁₈ClNO₄S show enhanced adenosine receptor modulation, suggesting that bulkier aromatic groups at position 2 improve receptor binding .

Impact of Methyl/Acetyl Groups: Methyl groups at position 4 (e.g., C₁₄H₁₅NO₂S) reduce steric hindrance, facilitating synthesis but limiting potency compared to phenyl-substituted analogs . Acetyl groups at position 5 (e.g., C₂₂H₁₈ClNO₄S) may stabilize the thiophene ring electronically, enhancing metabolic stability .

Antioxidant and Anti-inflammatory Activities: Cyanoacrylamido derivatives (e.g., ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate) demonstrate significant antioxidant activity (IC₅₀: 12–35 µM), attributed to the electron-withdrawing cyano group enhancing radical scavenging .

Biological Activity

Ethyl 2-[(furan-2-ylcarbonyl)amino]-5-phenylthiophene-3-carboxylate is a complex organic compound that has garnered interest due to its potential biological activities. This section delves into the compound's synthesis, structural characteristics, and documented biological effects, supported by relevant case studies and research findings.

Structural Characteristics

This compound features a unique structural arrangement that includes:

  • Thiophene Ring : A five-membered ring containing sulfur, which is known for its aromatic properties.
  • Furan Moiety : A heterocyclic compound that enhances the reactivity and biological activity of the compound.
  • Ethyl Ester Functional Group : Contributes to the solubility and bioavailability of the compound.

The molecular formula is C18H15NO4SC_{18}H_{15}NO_4S, with a molecular weight of approximately 341.4 g/mol.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions : Involving thiophene derivatives and furan-based carbonyl compounds.
  • Microwave-Assisted Techniques : These methods enhance reaction rates and yields, making them efficient for synthesizing complex organic molecules.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For example, it has been tested against various bacterial strains, showing inhibition of growth at concentrations as low as 50 μM. This suggests potential applications in developing new antimicrobial agents .

Anti-inflammatory Effects

In vitro studies demonstrate that this compound can reduce inflammatory markers in cultured cells. Specifically, it has been shown to downregulate the expression of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .

Cytotoxicity Studies

Cytotoxicity assays have evaluated the impact of this compound on cancer cell lines. Results indicate that it induces apoptosis in specific cancer cells at higher concentrations (above 25 μM), suggesting its potential as an anticancer agent .

Case Study 1: Antimicrobial Screening

A study conducted by Pendergrass et al. (2020) utilized a screening assay for Type III secretion system inhibitors, where this compound was evaluated for its antimicrobial efficacy. The compound demonstrated a notable reduction in bacterial secretion mechanisms at concentrations exceeding its IC50 value, highlighting its potential as a therapeutic candidate against bacterial infections .

Case Study 2: Anti-inflammatory Mechanism

In another research article, the anti-inflammatory properties were explored using cell models of inflammation. The findings revealed that treatment with this compound led to a significant decrease in TNF-alpha levels, suggesting its role in modulating inflammatory responses .

Research Findings Summary Table

Activity Concentration Effect Observed Reference
Antimicrobial50 μMInhibition of bacterial growth
Anti-inflammatoryVariesDownregulation of pro-inflammatory cytokines
Cytotoxicity>25 μMInduction of apoptosis in cancer cells

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